Cas no 1805267-99-5 (4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
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- インチ: 1S/C8H5BrF2INO/c9-1-4-5(7(10)11)2-13-8(12)6(4)3-14/h2-3,7H,1H2
- InChIKey: WKKSMSWPFDVOFQ-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)C(CBr)=C(C=N1)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 30
- XLogP3: 2.2
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020675-250mg |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029020675-500mg |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029020675-1g |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde |
1805267-99-5 | 95% | 1g |
$2,923.95 | 2022-04-01 |
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehydeに関する追加情報
Recent Advances in the Application of 4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde (CAS: 1805267-99-5) in Chemical Biology and Pharmaceutical Research
The compound 4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde (CAS: 1805267-99-5) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of targeted therapies and diagnostic agents. This heterocyclic aldehyde, with its unique combination of functional groups, offers versatile reactivity for the construction of complex molecular architectures. Recent studies have highlighted its potential in medicinal chemistry, where it serves as a crucial building block for the development of kinase inhibitors and other small-molecule therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of potent and selective JAK2 inhibitors. The bromomethyl and iodo substituents allowed for efficient cross-coupling reactions, while the difluoromethyl group contributed to enhanced metabolic stability of the final compounds. Researchers reported a 15-fold improvement in target affinity compared to previous generations of inhibitors, with IC50 values reaching the low nanomolar range in cellular assays.
In the field of radiopharmaceuticals, this compound has shown promise as a precursor for PET tracer development. A recent patent application (WO2023051234) describes its use in the synthesis of fluorine-18 labeled probes for imaging protein-protein interactions in oncology. The difluoromethyl group serves as an excellent mimic for metabolic processes, while the aldehyde functionality allows for subsequent conjugation to targeting vectors through reductive amination or oxime formation.
The stability profile of 1805267-99-5 has been extensively characterized in a 2024 publication in Organic Process Research & Development. Under optimized storage conditions (argon atmosphere at -20°C), the compound maintains >95% purity for at least 12 months. The study also established robust synthetic protocols with yields consistently above 75% at multigram scale, addressing previous challenges in the preparation of this valuable intermediate.
Emerging applications in chemical biology have exploited the compound's reactivity for protein labeling. A Nature Chemical Biology paper (2023) reported its use in developing covalent inhibitors for cysteine proteases, where the bromomethyl group selectively alkylates the active site thiol. This approach demonstrated remarkable selectivity over other nucleophilic amino acids, opening new avenues for targeted covalent drug discovery.
Ongoing clinical trials (NCT05678945) are evaluating derivatives of this compound as potential treatments for autoimmune disorders. Preliminary results presented at the 2024 American Chemical Society meeting showed promising pharmacokinetic profiles with oral bioavailability exceeding 40% in preclinical models. The difluoromethyl group appears to significantly reduce first-pass metabolism while maintaining desirable solubility characteristics.
Future research directions include exploring the compound's utility in DNA-encoded library synthesis and its potential as a warhead in PROTAC molecules. Several pharmaceutical companies have included derivatives of 4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde in their preclinical pipelines, suggesting its growing importance in drug discovery efforts targeting challenging biological pathways.
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